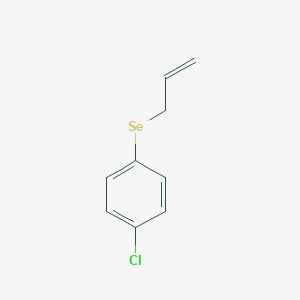
4-(Allylseleno)-1-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allylseleno)-1-chlorobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the organoselenium family, which has been extensively studied for their therapeutic potential in a variety of diseases.
Applications De Recherche Scientifique
4-(Allylseleno)-1-chlorobenzene has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, 4-(Allylseleno)-1-chlorobenzene has been shown to modulate the activity of enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(Allylseleno)-1-chlorobenzene is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the modulation of cellular signaling pathways, specifically the inhibition of the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, studies have suggested that 4-(Allylseleno)-1-chlorobenzene may act as a pro-oxidant, generating reactive oxygen species that can induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(Allylseleno)-1-chlorobenzene exhibits potent antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and modulate the activity of enzymes involved in cellular signaling pathways. In animal studies, 4-(Allylseleno)-1-chlorobenzene has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its potent antioxidant and anti-inflammatory activities, which can be useful in studying the role of oxidative stress and inflammation in disease. Additionally, this compound has been shown to be relatively non-toxic in animal studies, which can be advantageous when studying the safety and efficacy of potential therapeutic agents. However, one limitation of using 4-(Allylseleno)-1-chlorobenzene in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(Allylseleno)-1-chlorobenzene. One area of interest is the development of this compound as a potential therapeutic agent for cancer, neurodegenerative disorders, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(Allylseleno)-1-chlorobenzene and to optimize its synthesis and formulation for clinical use. Finally, studies are needed to investigate the potential interactions of this compound with other drugs and to assess its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 4-(Allylseleno)-1-chlorobenzene is a promising compound that exhibits potent antioxidant and anti-inflammatory activities and has potential therapeutic applications in a variety of diseases. While further research is needed to fully understand its mechanism of action and optimize its synthesis and formulation, the unique properties of this compound make it a promising candidate for future drug development.
Méthodes De Synthèse
The synthesis of 4-(Allylseleno)-1-chlorobenzene can be achieved through a variety of methods, including the reaction of 4-chloro-1-iodobenzene with allyl selenide in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-1-bromobenzene with allyltrimethylsilane and selenium powder in the presence of a copper catalyst. These methods have been optimized to produce high yields of 4-(Allylseleno)-1-chlorobenzene with minimal side products.
Propriétés
Numéro CAS |
17508-29-1 |
|---|---|
Nom du produit |
4-(Allylseleno)-1-chlorobenzene |
Formule moléculaire |
C9H9ClSe |
Poids moléculaire |
231.6 g/mol |
Nom IUPAC |
1-chloro-4-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9ClSe/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Clé InChI |
YPYNRHWRFOGAGS-UHFFFAOYSA-N |
SMILES |
C=CC[Se]C1=CC=C(C=C1)Cl |
SMILES canonique |
C=CC[Se]C1=CC=C(C=C1)Cl |
Autres numéros CAS |
17508-29-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



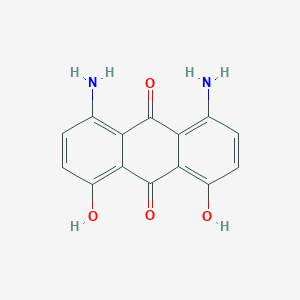
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
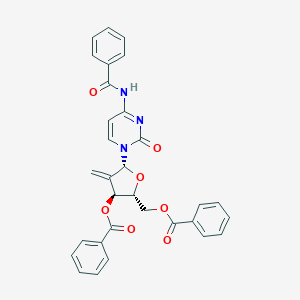
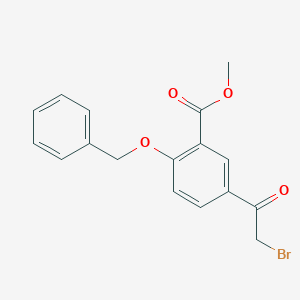
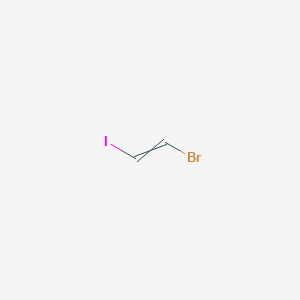
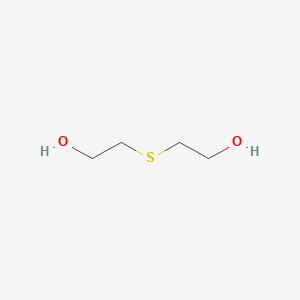
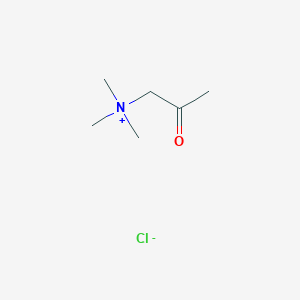
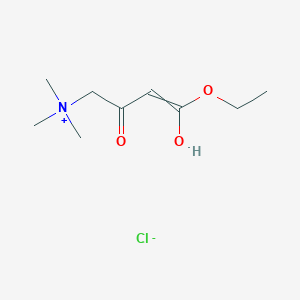
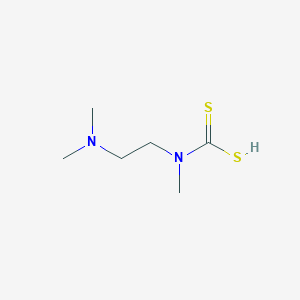
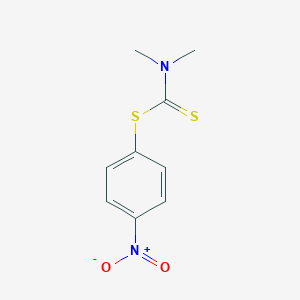
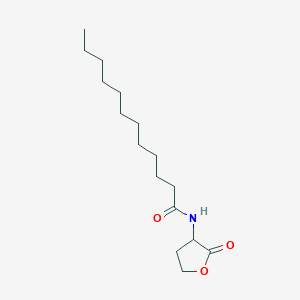
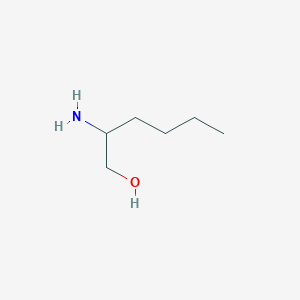
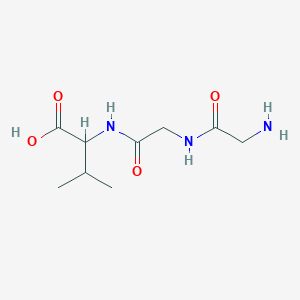
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)